Terazosin dimer impurity dihydrochloride
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Overview
Description
Terazosin dimer impurity dihydrochloride is a chemical compound that is a dimeric form of Terazosin, an impurity found in Terazosin. Terazosin itself is a quinazoline derivative and acts as a competitive and orally active alpha-1-adrenoceptor antagonist . This compound is primarily used in scientific research and is not intended for personal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terazosin dimer impurity dihydrochloride involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine in the presence of isoamyl alcohol as a solvent . The purification process is carried out using column chromatography, and the structure of the product is confirmed using spectroscopic methods such as IR, MS, and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Terazosin dimer impurity dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.
Scientific Research Applications
Terazosin dimer impurity dihydrochloride is used in various scientific research applications, including:
Mechanism of Action
Terazosin dimer impurity dihydrochloride exerts its effects by blocking the action of adrenaline on alpha-1 adrenergic receptors. This causes relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The molecular targets involved are the alpha-1-adrenoceptors, and the pathways include inhibition of these receptors, resulting in muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Terazosin: The parent compound, a quinazoline derivative and alpha-1-adrenoceptor antagonist.
Doxazosin: Another alpha-1-adrenoceptor antagonist used for similar medical conditions.
Prazosin: A related compound with similar pharmacological properties.
Uniqueness
Terazosin dimer impurity dihydrochloride is unique due to its dimeric structure, which distinguishes it from other similar compounds. This structural difference may result in distinct biological activities and interactions with alpha-1-adrenoceptors .
Properties
Molecular Formula |
C24H30Cl2N8O4 |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H |
InChI Key |
SDPHRGYPGDUGEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl |
Origin of Product |
United States |
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